molecular formula C52H56FN9O13 B607063 Deruxtecan CAS No. 1599440-13-7

Deruxtecan

Número de catálogo: B607063
Número CAS: 1599440-13-7
Peso molecular: 1034.1 g/mol
Clave InChI: WXNSCLIZKHLNSG-MCZRLCSDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Deruxtecan plays a crucial role in biochemical reactions by inhibiting the enzyme topoisomerase I. This enzyme is essential for DNA replication and transcription, as it alleviates the torsional strain generated ahead of the replication fork by inducing transient single-strand breaks in the DNA. This compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the single-strand breaks, leading to DNA damage and cell death . Additionally, this compound interacts with various proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cancer cells. It influences cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. In HER2-positive breast cancer cells, this compound disrupts cell signaling pathways, including the HER2 signaling pathway, leading to reduced cell proliferation and increased cell death . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis . Furthermore, this compound impacts cellular metabolism by altering the expression of genes involved in metabolic pathways, leading to metabolic stress and cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the topoisomerase I-DNA complex, which stabilizes the complex and prevents the re-ligation of the single-strand breaks induced by topoisomerase I. This results in the accumulation of DNA damage, leading to cell cycle arrest and apoptosis . This compound also inhibits the activity of DNA repair enzymes, such as PARP, further enhancing its cytotoxic effects . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound induces rapid DNA damage and cell cycle arrest, leading to apoptosis within a few hours of treatment . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable in vitro and in vivo, maintaining its cytotoxic effects over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces moderate DNA damage and cell cycle arrest, leading to reduced tumor growth . At high doses, this compound can cause significant DNA damage and apoptosis, resulting in substantial tumor regression . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic effects, while higher doses can lead to toxic or adverse effects, such as bone marrow suppression and gastrointestinal toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a topoisomerase I inhibitor. It interacts with enzymes involved in DNA replication and repair, such as topoisomerase I and PARP . This compound also affects metabolic flux by altering the expression of genes involved in glycolysis, oxidative phosphorylation, and lipid metabolism, leading to metabolic stress and cell death . Additionally, this compound can influence metabolite levels by modulating the activity of enzymes involved in nucleotide synthesis and degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be internalized by cells via receptor-mediated endocytosis, particularly in HER2-positive cancer cells . Once inside the cell, this compound is released from the antibody-drug conjugate and distributed to different cellular compartments, including the nucleus, where it exerts its cytotoxic effects . This compound can also interact with transporters and binding proteins that facilitate its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the nucleus, where it interacts with topoisomerase I and induces DNA damage . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to specific compartments or organelles within the cell . The localization of this compound in the nucleus is essential for its ability to inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis .

Aplicaciones Científicas De Investigación

Key Applications

  • HER2-Positive Breast Cancer
    • Efficacy : Trastuzumab deruxtecan has shown remarkable efficacy in patients with HER2-positive metastatic breast cancer who have previously been treated with other therapies. In the DESTINY-Breast01 trial, the overall response rate was 62%, with a median overall survival of 29.1 months .
    • Real-World Evidence : A multicenter retrospective analysis confirmed its effectiveness in a real-world setting, reinforcing its role in clinical practice for managing HER2-positive metastatic breast cancer .
  • HER2-Low Breast Cancer
    • Clinical Trials : The DESTINY-Breast04 trial demonstrated that trastuzumab this compound significantly improved progression-free survival in patients with HER2-low metastatic breast cancer compared to standard chemotherapy, marking a significant advancement in treatment options for this subgroup .
    • Survival Outcomes : Patients treated with T-DXd lived nearly twice as long without disease progression compared to those receiving traditional treatments .
  • Other Solid Tumors
    • Pancreatic and Non-Small Cell Lung Cancer : The compound is being evaluated for its effectiveness in treating other HER2-expressing tumors, including pancreatic and non-small cell lung cancers. In the DESTINY-PanTumor02 trial, T-DXd showed a 37.1% overall response rate across various tumor types including endometrial and biliary tract cancers .
    • Tumor-Agnostic Potential : The results indicate that trastuzumab this compound may serve as a tumor-agnostic therapy for patients with HER2-expressing solid tumors, expanding its potential applications beyond breast cancer .

Safety Profile

The safety of trastuzumab this compound has been extensively studied. While drug-related adverse events are common, serious complications such as interstitial lung disease have been reported in about 10% of cases . However, the overall safety profile remains consistent with expectations for targeted therapies.

Data Summary

Study/Trial Population Overall Response Rate Median Overall Survival Adverse Events
DESTINY-Breast01HER2-positive metastatic breast cancer62%29.1 months53.8% grade ≥3 adverse events
DESTINY-Breast04HER2-low metastatic breast cancerNot specifiedImproved vs chemotherapySimilar safety profile
DESTINY-PanTumor02Various HER2-expressing solid tumors37.1%13.4 months40.8% grade ≥3 adverse events

Actividad Biológica

Deruxtecan, specifically trastuzumab this compound (T-DXd), is an innovative antibody-drug conjugate (ADC) that has garnered attention for its significant biological activity against HER2-expressing tumors. This article delves into its mechanisms of action, clinical efficacy, safety profile, and emerging research findings.

Overview of Trastuzumab this compound

Trastuzumab this compound combines a monoclonal antibody targeting HER2 with a potent cytotoxic agent, DXd (a topoisomerase I inhibitor). The drug is designed to deliver the cytotoxic payload directly to HER2-positive cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

The mechanism of action of T-DXd involves:

  • Binding to HER2 : The antibody component binds specifically to HER2 receptors on tumor cells.
  • Internalization : Upon binding, the ADC is internalized into the cell.
  • Payload Release : Once inside, the linker is cleaved, releasing the DXd payload, which induces DNA damage and ultimately leads to cell apoptosis.

Case Studies and Trials

  • DESTINY-Breast03 Trial :
    • This pivotal trial compared T-DXd with T-DM1 in patients with HER2-positive breast cancer previously treated with trastuzumab and taxanes.
    • Results : T-DXd demonstrated a progression-free survival (PFS) benefit with a hazard ratio of 0.28 (95% CI: 0.22–0.37) compared to T-DM1, indicating superior efficacy in this patient population .
  • Phase 2 TUXEDO-1 Trial :
    • Focused on patients with HER2-positive breast cancer and brain metastases.
    • Findings : The trial showed promising intracranial response rates, suggesting that T-DXd can effectively target brain metastases in addition to extracranial disease .
  • DESTINY-Lung02 Trial :
    • Evaluated T-DXd in patients with treatment-refractory non-small cell lung cancer (NSCLC) harboring HER2 mutations.
    • Outcomes : The overall response rates were 49% and 56% for doses of 5.4 mg/kg and 6.4 mg/kg, respectively .

Safety Profile

While T-DXd has shown significant efficacy, it is associated with specific adverse effects:

  • Interstitial Lung Disease (ILD) : A notable concern, with grade 3 or higher ILD occurring in about 6.6% of patients .
  • Management Strategies : Guidelines recommend permanent discontinuation for severe ILD cases and careful monitoring during treatment.

Research Findings and Emerging Data

Recent studies have explored various aspects of T-DXd's biological activity:

  • Immune Microenvironment Modulation : A study indicated that T-DXd might modulate the immune microenvironment by decreasing PD-L1 expression in tumor cells, which could enhance anti-tumor immunity .
  • Resistance Mechanisms : Ongoing research aims to uncover mechanisms underlying resistance to T-DXd, focusing on HER2 expression levels and tumor microenvironment factors .

Summary of Clinical Trials

Trial NameCancer TypeTreatment RegimenKey Findings
DESTINY-Breast03HER2-positive breast cancerT-DXd vs. T-DM1PFS HR = 0.28; superior efficacy
TUXEDO-1HER2-positive breast cancerT-DXd (5.4 mg/kg)Promising intracranial response rates
DESTINY-Lung02NSCLC with HER2 mutationsT-DXd (5.4 or 6.4 mg/kg)Overall response rates of 49% and 56%

Propiedades

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSCLIZKHLNSG-MCZRLCSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H56FN9O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599440-13-7
Record name Deruxtecan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DERUXTECAN PYRROLE-2,5-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEB972CO4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.